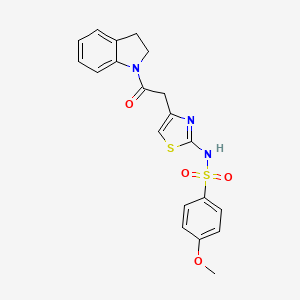

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

Description

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with an indolin-1-yl ketone moiety and a 4-methoxybenzenesulfonamide group. This compound combines heterocyclic, aromatic, and sulfonamide functionalities, making it structurally complex and pharmacologically relevant. Its design likely targets enzyme inhibition (e.g., matrix metalloproteinases or kinases) due to the presence of sulfonamide and thiazole motifs, which are common in bioactive molecules .

Properties

IUPAC Name |

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c1-27-16-6-8-17(9-7-16)29(25,26)22-20-21-15(13-28-20)12-19(24)23-11-10-14-4-2-3-5-18(14)23/h2-9,13H,10-12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDASEHIZAJNBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoline derivative, followed by the formation of the thiazole ring, and finally the introduction of the methoxybenzenesulfonamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine. Substitution reactions could result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated as a potential drug candidate for treating various diseases due to its ability to interact with specific biological targets.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological pathways and producing therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound 5g (N-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxo-ethyl)-4-methoxybenzenesulfonamide)

- Structural Differences : Replaces the indolin-1-yl-thiazole system with a benzothiazole-piperazine backbone.

- Physicochemical Data :

- Pharmacological Implications: Benzothiazole-piperazine derivatives are associated with antiproliferative activity, suggesting the target compound’s indolinone group may enhance metabolic stability or binding specificity .

GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)

- Structural Differences : Substitutes indolin-1-yl with a pyridinyl group and lacks the sulfonamide moiety.

- This highlights the role of electronic properties in bioactivity .

Sulfonamide-Containing Analogues

CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide)

- Structural Differences : Uses an oxadiazole ring instead of thiazole and incorporates a nitrophenyl group.

- Key Data : Higher polarity (due to nitro group) may reduce bioavailability compared to the target compound’s methoxybenzenesulfonamide .

Compound 14 (2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide)

- Structural Differences: Chlorophenyl-piperazine replaces the indolinone moiety.

- Physicochemical Data :

- Melting point: 282–283°C (suggests higher crystallinity vs. target compound).

- Molecular weight: 426.96 g/mol.

- Activity: Piperazine-thiazole hybrids are known for MMP inhibition, implying the target compound’s indolinone may modulate selectivity .

Comparative Physicochemical and Spectroscopic Analysis

Biological Activity

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Features

The compound features a complex structure that includes:

- Indole moiety : Known for anticancer and anti-inflammatory properties.

- Thiazole ring : Associated with antimicrobial and anticancer activities.

- Methoxybenzenesulfonamide group : Contributes to its pharmacological profile.

These structural components suggest a multifaceted mechanism of action, making it a candidate for various therapeutic applications.

The primary biological activity of this compound involves the inhibition of acetylcholine esterase (AChE). By inhibiting AChE, the compound increases the availability of acetylcholine, enhancing cholinergic signaling. This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer’s, where improved cholinergic transmission can alleviate cognitive symptoms.

Biochemical Pathways

The inhibition of AChE affects several physiological processes:

- Muscle contraction

- Heart rate regulation

- Memory processing

Anticancer Properties

Preliminary studies have indicated that compounds with indole and thiazole moieties exhibit cytotoxic effects against various cancer cell lines. The mechanisms include:

- Induction of apoptosis

- Inhibition of cell proliferation

Research has shown that derivatives similar to this compound can inhibit tubulin polymerization, which is crucial for cancer cell division .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Compounds containing thiazole and indole derivatives have been documented to exert anti-inflammatory effects through various pathways, including inhibition of pro-inflammatory cytokines.

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

- Indole Derivatives : A study on indole derivatives showed significant cytotoxicity against melanoma cells, suggesting that the incorporation of indole into drug design could enhance anticancer efficacy.

- Thiazole-Based Compounds : Research indicated that thiazole derivatives exhibited strong antibacterial properties against Salmonella typhi and Bacillus subtilis, supporting the antimicrobial potential of compounds containing thiazole rings .

- AChE Inhibitors : A series of thiazole-based compounds were evaluated for their ability to inhibit AChE, demonstrating promising results for cognitive enhancement in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.